2-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide
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Overview
Description
2-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide is a chemical compound that features a benzamide core substituted with a nitro group and a pyridin-3-yloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide typically involves the reaction of 2-nitrobenzoic acid with 4-(3-pyridinyloxy)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzamide core can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is 2-amino-N-(4-pyridin-3-yloxyphenyl)benzamide.
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
Scientific Research Applications
2-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-tubercular, anticancer, and antimicrobial activities.
Materials Science: The compound can be utilized in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions involving nitro and pyridine-containing compounds.
Mechanism of Action
The mechanism of action of 2-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridin-3-yloxyphenyl group can enhance the compound’s binding affinity to specific proteins or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine moiety but lacks the nitro and benzamide groups.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Similar to the target compound but with different substitution patterns on the pyridine ring.
Uniqueness
2-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-18(16-5-1-2-6-17(16)21(23)24)20-13-7-9-14(10-8-13)25-15-4-3-11-19-12-15/h1-12H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKSDDKONZLYSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CN=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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